molecular formula C7H8N2O4 B1361868 (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 38580-22-2

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No. B1361868
CAS RN: 38580-22-2
M. Wt: 184.15 g/mol
InChI Key: GFWWREGOTNQVGC-UHFFFAOYSA-N
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Description

“(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O4 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of this compound has been studied. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid interacts with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .


Molecular Structure Analysis

The molecular weight of this compound is 184.15 g/mol . The InChI code is 1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) .


Chemical Reactions Analysis

The alkylation of the 4-thioxo derivative with methyl bromoacetate has been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.15 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

  • Chemical Synthesis

    • Application : This compound is used in chemical synthesis . It’s a building block for creating more complex molecules .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results : The outcomes of these syntheses would vary widely depending on the specific reactions being performed .
  • Pharmaceutical Research

    • Application : This compound could potentially be used in pharmaceutical research . Its antimicrobial activity has been studied .
    • Method : In such studies, the compound would typically be tested against various microorganisms to determine its effectiveness . The specific methods would depend on the particular study.
    • Results : The results of these studies would provide valuable information about the potential uses of this compound in treating various diseases .
  • Synthesis of 4-Thioxo Derivative

    • Field : Organic Chemistry
    • Application : This compound can interact with the Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .
    • Method : The specific method involves the reaction of the methyl ester of this compound with the Lawesson’s reagent .
    • Results : The result of this reaction is the formation of the 4-thioxo derivative .
  • Synthesis of Oxadiazole Derivatives

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize oxadiazole S-alkyl derivatives and oxadiazole N (3)-aminomethyl derivatives .
    • Method : The specific method involves the treatment of this compound with haloalkanes or with formaldehyde and amines .
    • Results : The result of these reactions is the formation of the respective oxadiazole derivatives .
  • Synthesis of Triazolothiadiazine

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize 5- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-N-acetylamino- (3-ethoxy-carbonylmethylthio)-1,2,4-triazole and triazolothiadiazine .
    • Method : The specific method involves the treatment of this compound with ethyl 2-chloroacetoacetate .
    • Results : The result of these reactions is the formation of the respective triazole and triazolothiadiazine derivatives .
  • Synthesis of Triazolothiadiazines
    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize triazolothiadiazines .
    • Method : The specific method involves the treatment of the S-alkylated derivatives of this compound with sodium methoxide .
    • Results : The result of this reaction is the formation of triazolothiadiazines via a cyclocondensation reaction .

properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWWREGOTNQVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353491
Record name (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

CAS RN

38580-22-2
Record name (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 10% aq chloroacetic acid solution (150 mL; 159 mmol) was added to 2-(6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (7.3 g; 36.5 mmol). The mixture was stirred under reflux for 24 h and cooled in an ice-bath. The formed solid was collected by filtration, washed with water and dried under reduced pressure to give 5.17 g (77%) of the title compound as a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Yield
77%

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